5-Oxoundecanoic acid
CAS No.: 16424-28-5
Cat. No.: VC13331075
Molecular Formula: C11H20O3
Molecular Weight: 200.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16424-28-5 |
|---|---|
| Molecular Formula | C11H20O3 |
| Molecular Weight | 200.27 g/mol |
| IUPAC Name | 5-oxoundecanoic acid |
| Standard InChI | InChI=1S/C11H20O3/c1-2-3-4-5-7-10(12)8-6-9-11(13)14/h2-9H2,1H3,(H,13,14) |
| Standard InChI Key | LXPXOCHGDNNXCA-UHFFFAOYSA-N |
| SMILES | CCCCCCC(=O)CCCC(=O)O |
| Canonical SMILES | CCCCCCC(=O)CCCC(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
5-Oxoundecanoic acid () features an 11-carbon aliphatic chain with a ketone group at position 5 and a carboxylic acid at position 11. Key identifiers include:
The compound’s amphiphilic nature, arising from polar carboxyl and ketone groups, influences its solubility in polar solvents like ethanol and limited solubility in water.
Spectroscopic Characteristics
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Infrared (IR): Strong absorption bands at ~1700 cm (carboxylic acid C=O) and ~1715 cm (ketone C=O) .
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NMR: NMR (CDOD) signals include δ 2.52 (t, H-4), 2.44 (t, H-6), and 2.30 (t, H-2), confirming ketone and carboxylic acid positions .
Synthesis and Industrial Production
Oxidation of Undecanoic Acid
A common route involves oxidizing undecanoic acid using hypochlorous acid (HOCl) in buffered aqueous conditions (pH 6.6). This method avoids lactonization, achieving yields >80% :
Catalytic Oxidation
Industrial-scale production employs palladium or platinum catalysts under controlled oxygen flow, optimizing temperature (50–80°C) and pressure (1–3 atm) for high purity.
Electrochemical Methods
Recent advances utilize electrochemical oxidative decarboxylation of α-oxocarboxylic acids, enabling greener synthesis with minimal byproducts .
Chemical Reactivity and Derivatives
Key Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO, HSO | Dicarboxylic acids (e.g., undecanedioic acid) |
| Reduction | NaBH, LiAlH | 5-Hydroxyundecanoic acid |
| Esterification | Methanol, H | Methyl 5-oxoundecanoate |
Chloromethyl Ketone Derivatives
Reaction with chlorine gas yields 9-chloro-8-oxononanoic acid, a potent inhibitor of acetoacetyl-CoA thiolase (K = 12 μM) . These derivatives exhibit >20-fold higher affinity per added methylene group, highlighting chain-length-dependent bioactivity .
Biological and Biochemical Applications
Lipid Metabolism and Breath Analysis
5-Oxoundecanoic acid is a biomarker of ω-oxidation in humans. Gas chromatography-mass spectrometry (GC-MS) detects it in exhaled breath, correlating with undecanedioic and hydroxyundecanoic acids (Pearson r > 0.85) . Elevated levels may indicate dysregulated fatty acid degradation.
Enzyme Inhibition
Chloromethyl ketone derivatives inhibit pig heart acetoacetyl-CoA thiolase, suppressing hepatic cholesterol synthesis in mice (ED = 2.5 mg/kg) . Reversible thiomethylation of active-site cysteines confirms thiol-specific targeting .
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
Precautionary Measures: Use nitrile gloves, fume hoods, and avoid dust inhalation. Store sealed at room temperature .
Comparative Analysis with Analogous Oxo Acids
| Compound | Structure | Key Applications | Distinctive Feature |
|---|---|---|---|
| 5-Oxoundecanoic acid | Enzyme inhibition, biomarkers | Mid-chain ketone | |
| 11-Oxoundecanoic acid | Polymer synthesis | Terminal ketone | |
| 4-Oxoundecanoic acid | Antifungal agents | Ketone at C4 |
Positional isomerism significantly impacts bioactivity; mid-chain ketones enhance membrane interaction, while terminal variants favor polymer crosslinking .
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